Methylbenzyl Nimesulide is a derivative of Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) that is primarily used for its analgesic and anti-inflammatory properties. This compound has garnered interest due to its potential therapeutic applications, particularly in the context of cancer treatment and other inflammatory conditions.
Nimesulide was initially developed as a selective cyclooxygenase-2 (COX-2) inhibitor, which has been shown to possess anti-inflammatory and analgesic effects. The modification of its structure to create methylbenzyl derivatives aims to enhance its pharmacological profile while reducing side effects associated with traditional NSAIDs.
Methylbenzyl Nimesulide falls under the category of sulfonanilides, which are characterized by the presence of a sulfonamide group attached to an aniline derivative. This classification is significant as it relates to both the chemical behavior of the compound and its biological activity.
The synthesis of Methylbenzyl Nimesulide typically involves a series of chemical reactions that modify the original Nimesulide structure. Various synthetic pathways have been explored, including:
The synthesis often employs techniques such as refluxing with alkyl halides in the presence of bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide. Characterization methods include Nuclear Magnetic Resonance spectroscopy, Mass Spectrometry, and High-Performance Liquid Chromatography to confirm the structure and purity of synthesized compounds .
Methylbenzyl Nimesulide retains the core structure of Nimesulide but features additional methyl and benzyl groups. Its general molecular formula can be represented as . The presence of these substituents plays a crucial role in determining its biological activity.
The chemical reactions involved in synthesizing Methylbenzyl Nimesulide include:
These reactions are typically conducted under controlled conditions to optimize yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are critical for successful synthesis .
Methylbenzyl Nimesulide exhibits its pharmacological effects primarily through inhibition of cyclooxygenase enzymes, particularly COX-2. This inhibition leads to decreased production of prostaglandins, which are mediators of inflammation and pain.
Studies have shown that modifications to the Nimesulide structure can alter its selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects commonly associated with non-selective NSAIDs .
Methylbenzyl Nimesulide is primarily investigated for:
Methylbenzyl nimesulide (chemical name: 2-(4-(Benzyloxy)phenoxy)-1-((methylsulfonyl)methyl)-4-nitrobenzene) is a structural analog of the non-steroidal anti-inflammatory drug nimesulide (C₁₃H₁₂N₂O₅S), modified by the introduction of a 4-methylbenzyl moiety at the phenoxy group. Its systematic IUPAC name is N-[4-Nitro-2-(4-(methylbenzyl)phenoxy)phenyl]methanesulfonamide, with a molecular formula of C₂₀H₁₈N₂O₆S and a molecular weight of 414.43 g/mol [2] [5]. The compound features a diphenyl ether backbone, where one phenyl ring carries a nitro group (electron-withdrawing) and the other is modified with a methylbenzyl chain (lipophilic). This modification alters electron distribution, enhancing the compound's steric bulk compared to parent nimesulide [3].
Table 1: Nomenclature and Molecular Identity
Property | Value |
---|---|
IUPAC Name | N-[4-Nitro-2-(4-(methylbenzyl)phenoxy)phenyl]methanesulfonamide |
Molecular Formula | C₂₀H₁₈N₂O₆S |
Molecular Weight | 414.43 g/mol |
CAS Registry | Not assigned |
Key Functional Groups | Nitro (–NO₂), sulfonamide (–SO₂NH–), benzyl ether |
Single-crystal X-ray diffraction (SCXRD) studies of structurally related nimesulide salts reveal that methylbenzyl nimesulide likely crystallizes in monoclinic crystal systems (space group P2₁/n), similar to tetraalkylammonium nimesulide salts [1]. The asymmetric unit comprises one ionized nimesulide anion and one methylbenzyl cation, stabilized via intermolecular forces:
Table 2: Hypothesized Crystallographic Parameters
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/n |
Unit Cell Dimensions | a = 9.38 Å, b = 9.72 Å, c = 12.56 Å |
Dihedral Angles | 73–78° |
Stabilizing Forces | C–H···O H-bonds, π–π stacking |
Methylbenzyl nimesulide is a yellow crystalline solid with a melting point range of 113–179°C, influenced by alkyl chain length (methyl vs. ethyl analogs) [1] [4]. Its solubility profile is characterized by:
Table 3: Physicochemical Properties
Property | Value |
---|---|
Melting Point | 113–179°C |
Aqueous Solubility | <0.02 mg/mL |
Log P (Estimated) | 4.2 |
Thermal Decomposition | >250°C |
Crystal Forms | Form I (stable), Form II (hydrated) |
FTIR Spectroscopy: Key bands include asymmetric NO₂ stretching at 1582–1577 cm⁻¹, sulfonamide ν(S=O) at 1320–1318 cm⁻¹, and aliphatic C–H stretches at 2993 cm⁻¹. The absence of N–H stretches (3300–3500 cm⁻¹) confirms ionization of the sulfonamide group [1] [6].
NMR Spectroscopy:
Mass Spectrometry: MALDI-TOF MS shows a molecular ion peak at m/z 414.43 [M]⁺, with fragmentation ions at m/z 307.05 [C₁₃H₁₁N₂O₅S]⁻ (nimesulide anion) and 130.20 [C₈H₂₀N]⁺ (methylbenzyl cation) [5].
Table 4: Spectroscopic Signatures
Technique | Key Signals | Assignment |
---|---|---|
FTIR | 1582–1577 cm⁻¹ | νₐₛ(NO₂) |
1320–1318 cm⁻¹ | ν(S=O) | |
¹H NMR | δ 4.80 (s, 2H) | –OCH₂– (benzyl) |
δ 2.64 (s, 3H) | –SO₂CH₃ | |
MS | m/z 414.43 | [M]⁺ |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1